1-(Aminomethyl)-3,3-difluorocyclohexanol
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Overview
Description
1-(Aminomethyl)-3,3-difluorocyclohexanol is a chemical compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,3-difluorocyclohexanone with formaldehyde and ammonia, followed by reduction to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3,3-difluorocyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the aminomethyl group or the cyclohexanol ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclohexanone, while substitution reactions can introduce various functional groups onto the cyclohexanol ring .
Scientific Research Applications
1-(Aminomethyl)-3,3-difluorocyclohexanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-3,3-difluorocyclohexanol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, influencing their activity. The fluorine atoms may enhance the compound’s stability and binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
- 1-(Aminomethyl)cyclohexanol
- 3,3-Difluorocyclohexanol
- 1-(Aminomethyl)-3-fluorocyclohexanol
Comparison: 1-(Aminomethyl)-3,3-difluorocyclohexanol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13F2NO |
---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
1-(aminomethyl)-3,3-difluorocyclohexan-1-ol |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)3-1-2-6(11,4-7)5-10/h11H,1-5,10H2 |
InChI Key |
JIFPGOVWBADNSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(F)F)(CN)O |
Origin of Product |
United States |
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